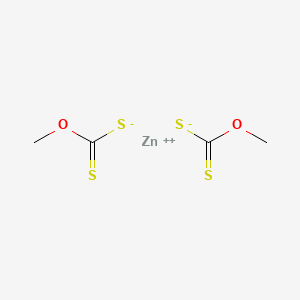
HKI-357 dimaleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HKI-357 dimaleate is a potent, dual irreversible inhibitor of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (ERBB2). It is known for its ability to suppress ligand-induced EGFR autophosphorylation and cell proliferation in cells containing specific mutations .
準備方法
The synthesis of HKI-357 dimaleate involves multiple steps, including the formulation of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles. The compound is typically formulated in a mixture of 0.5% methylcellulose and 2.0% polysorbate-80 (Tween-80) and administered orally . Industrial production methods are not extensively documented, but the compound is synthesized for research purposes and is available in various quantities .
化学反応の分析
HKI-357 dimaleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its inhibitory properties.
Substitution: Substitution reactions, particularly involving the quinoline ring, can lead to the formation of derivatives with different biological activities.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
HKI-357 dimaleate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and ERBB2.
Biology: Employed in cell proliferation assays to understand the role of EGFR and ERBB2 in cell signaling.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in cancers with EGFR and ERBB2 mutations.
Industry: Utilized in the development of new inhibitors and therapeutic agents targeting EGFR and ERBB2
作用機序
HKI-357 dimaleate exerts its effects by irreversibly inhibiting EGFR and ERBB2. It suppresses EGFR autophosphorylation at tyrosine 1068, as well as the phosphorylation of AKT and MAPK. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
HKI-357 dimaleate is unique due to its dual inhibition of both EGFR and ERBB2. Similar compounds include:
Erlotinib: An EGFR inhibitor with a different mechanism of action.
Gefitinib: Another EGFR inhibitor, often compared with this compound for its efficacy in cancer treatment.
Osimertinib: A third-generation EGFR inhibitor that targets specific mutations in EGFR
These compounds differ in their specificity, potency, and clinical applications, highlighting the uniqueness of this compound in targeting both EGFR and ERBB2.
特性
CAS番号 |
915942-25-5 |
|---|---|
分子式 |
C39H37ClFN5O11 |
分子量 |
806.2 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C31H29ClFN5O3.2C4H4O4/c1-4-40-29-16-26-24(15-27(29)37-30(39)9-6-12-38(2)3)31(21(17-34)18-35-26)36-23-10-11-28(25(32)14-23)41-19-20-7-5-8-22(33)13-20;2*5-3(6)1-2-4(7)8/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,35,36)(H,37,39);2*1-2H,(H,5,6)(H,7,8)/b9-6+;2*2-1- |
InChIキー |
XQJVNEZMRMUPTL-ZMKZOGGKSA-N |
異性体SMILES |
CCOC1=C(C=C2C(=C(C=NC2=C1)C#N)NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


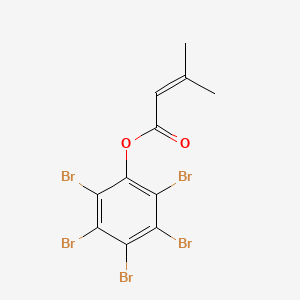
![3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B12645400.png)
![Perylo[1,12-bcd]thiophene](/img/structure/B12645401.png)
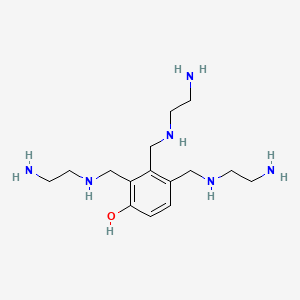

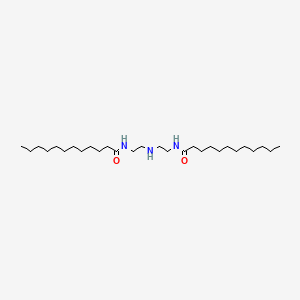

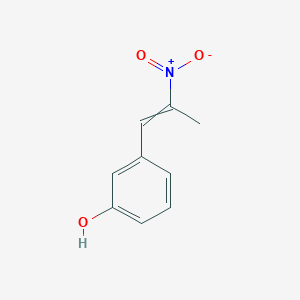

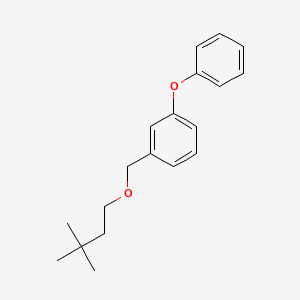
![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
